Physicochemical Differentiation vs. N-(4-Chlorophenyl) Analog: Lipophilicity and Hydrogen-Bonding Capacity
The target compound (CAS 692732-87-9) exhibits a computed XLogP3-AA of 1.8 and a hydrogen-bond acceptor (HBA) count of 5, whereas the N-(4-chlorophenyl) analog (CAS 335282-62-7, C₁₆H₁₇ClN₄O, MW 316.78) shows a higher predicted lipophilicity (XLogP3-AA ~2.2, estimated from the absence of polar benzodioxole oxygens and presence of a hydrophobic chlorine) and a reduced HBA count of 4 [1]. The benzodioxole oxygen atoms in the target compound provide two additional hydrogen-bond acceptor sites that are absent in the chlorophenyl analog, which may influence aqueous solubility and protein-binding orientation [1]. The predicted density of the target compound is 1.384 ± 0.06 g/cm³, while the chlorophenyl analog has a reported molecular weight of 316.78 g/mol, indicating a ~3% lower molecular weight and altered solid-state packing .
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | N-(4-Chlorophenyl) analog (CAS 335282-62-7): XLogP3-AA estimated ~2.2 (increased by chlorophenyl substitution) |
| Quantified Difference | Approximately ΔXLogP3-AA ≈ -0.4 (target compound less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
Lower lipophilicity and additional hydrogen-bond acceptor capacity can translate into improved aqueous solubility and distinct off-target binding profiles, making the 1,3-benzodioxol-5-yl variant the preferred choice when polar interactions at the aryl-binding pocket are required for target engagement.
- [1] PubChem. Computed Properties for CID 1485490: XLogP3-AA = 1.8; HBA Count = 5. National Center for Biotechnology Information, 2026. View Source
